Cas no 232612-28-1 (Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate)

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
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- METHYL 2-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)THIAZOLE-5-CARBOXYLATE
- Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate
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- インチ: 1S/C11H16N2O4S/c1-11(2,3)17-10(15)13-6-8-12-5-7(18-8)9(14)16-4/h5H,6H2,1-4H3,(H,13,15)
- InChIKey: UWJDURRFGUNCNL-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)OC)=CN=C1CNC(=O)OC(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 317
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 106
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM321282-1g |
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate |
232612-28-1 | 95% | 1g |
$748 | 2021-08-18 | |
Chemenu | CM321282-1g |
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate |
232612-28-1 | 95% | 1g |
$825 | 2024-07-28 | |
Alichem | A059004704-1g |
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate |
232612-28-1 | 95% | 1g |
$843.00 | 2023-09-02 |
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate 関連文献
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylateに関する追加情報
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate: A Comprehensive Overview
The compound with CAS No 232612-28-1, commonly referred to as Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structure and potential applications in drug discovery and material science. The molecule consists of a thiazole ring, a tert-butoxycarbonyl (Boc) group, and a methyl ester, making it a versatile building block for various chemical transformations.
Recent studies have highlighted the importance of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate in the synthesis of bioactive compounds. The presence of the thiazole ring, a heterocyclic structure, contributes to its potential as a pharmacophore in medicinal chemistry. Researchers have explored its role in the development of anti-inflammatory agents, where the Boc group plays a crucial role in modulating the compound's reactivity and bioavailability.
The tert-butoxycarbonyl group is widely recognized for its protective properties in peptide synthesis. In this compound, it serves as a temporary protecting group for the amine functionality, enabling precise control over reaction pathways during synthesis. This feature makes Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate an ideal precursor for constructing complex molecules with high stereochemical fidelity.
In terms of material science, the thiazole moiety has been linked to applications in optoelectronics and sensors. The methyl ester group enhances solubility and stability, making this compound suitable for use in polymer-based materials. Recent advancements in green chemistry have also led to the exploration of this compound as a sustainable alternative to traditional synthetic routes.
The synthesis of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate involves multi-step reactions, including nucleophilic substitution and coupling reactions. Researchers have optimized these processes to improve yield and reduce environmental impact. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining product quality.
From an analytical standpoint, this compound has been extensively characterized using techniques such as NMR spectroscopy and mass spectrometry. These analyses confirm its structural integrity and provide insights into its electronic properties. The compound's stability under various conditions has also been evaluated, making it suitable for long-term storage and transportation.
In conclusion, Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate (CAS No 232612-28-1) stands out as a valuable molecule with diverse applications across multiple disciplines. Its unique combination of functional groups positions it as a key player in modern chemical research. As ongoing studies continue to uncover its potential, this compound is poised to make significant contributions to both academic and industrial advancements.
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